

Application Notes & Protocols: Quantification of TINUVIN®-1130

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Compound of Interest

Compound Name: TINUVIN-1130

Cat. No.: B3417381

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Introduction

TINUVIN®-1130 is a liquid benzotriazole UV absorber utilized in various industrial applications, including coatings, plastics, and adhesives, to protect materials from degradation caused by ultraviolet radiation.[1][2] Its quantification in different matrices is crucial for quality control, stability studies, and assessing potential migration into products, particularly in the pharmaceutical and food contact material industries. This document provides detailed analytical methods for the quantification of TINUVIN®-1130.

The primary recommended technique is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Diode Array Detection (DAD). Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for samples where volatilization is feasible.

Analytical Techniques

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of TINUVIN®-1130.

Protocol: Quantification of TINUVIN®-1130 in a Polymer Matrix by HPLC-MS/MS

This protocol is a general guideline and may require optimization for specific polymer matrices.

1. Sample Preparation: Extraction

- Objective: To efficiently extract TINUVIN®-1130 from the polymer matrix.
- Procedure:
 - Weigh approximately 1 gram of the polymer sample, accurately recorded, into a 50 mL glass centrifuge tube.
 - Add 10 mL of a suitable organic solvent. The choice of solvent will depend on the polymer matrix; good starting points are tetrahydrofuran (THF), dichloromethane, or acetonitrile, as TINUVIN®-1130 is miscible with many common solvents.^[3]
 - Vortex the sample for 1 minute to ensure the solvent wets the entire sample.
 - Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.
 - Centrifuge the sample at 4000 rpm for 15 minutes to pellet the polymer.
 - Carefully decant the supernatant into a clean tube.
 - Repeat the extraction process (steps 2-6) on the polymer pellet with a fresh 10 mL of solvent to ensure complete extraction.
 - Combine the supernatants.
 - Evaporate the combined solvent to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the mobile phase (e.g., acetonitrile/water mixture) and filter through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS/MS Instrumentation and Conditions

- HPLC System: A high-performance liquid chromatography system.

- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient would start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate. The flow rate is typically 0.3 mL/min.
 - Injection Volume: 5 µL.
 - Column Temperature: 40°C.
- Mass Spectrometer Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for TINUVIN®-1130 need to be determined by infusing a standard solution.
 - Source Parameters: These will need to be optimized for the specific instrument but may include:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Gas flows will need to be optimized.

3. Calibration and Quantification

- Prepare a series of calibration standards of TINUVIN®-1130 in the mobile phase, ranging from approximately 1 ng/mL to 1000 ng/mL.
- Analyze the standards and the prepared samples by HPLC-MS/MS.
- Construct a calibration curve by plotting the peak area of TINUVIN®-1130 against its concentration.
- Determine the concentration of TINUVIN®-1130 in the samples by interpolating their peak areas from the calibration curve.

4. Method Validation

A full method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[\[4\]](#)[\[5\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative for the quantification of TINUVIN®-1130, particularly for samples with a less complex matrix or after a thorough cleanup.

Protocol: Quantification of TINUVIN®-1130 by GC-MS

1. Sample Preparation

- The extraction procedure can be similar to the one described for HPLC-MS/MS.
- After reconstitution, a derivatization step may be necessary to improve the volatility and thermal stability of TINUVIN®-1130. Silylation with an agent like BSTFA is a common approach.

2. GC-MS Instrumentation and Conditions

- GC System: A gas chromatograph with a split/splitless injector.

- MS System: A single quadrupole or triple quadrupole mass spectrometer.
- Chromatographic Conditions:
 - Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness) is recommended.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 280°C.
 - Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 10 minutes.
 - Injection Mode: Splitless.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized TINUVIN®-1130. A full scan can be used for initial identification.
 - Source Temperature: 230°C.
 - Transfer Line Temperature: 280°C.

3. Calibration and Quantification

- Prepare calibration standards of derivatized TINUVIN®-1130.
- Analyze standards and samples by GC-MS.
- Construct a calibration curve and quantify the samples as described for the HPLC-MS/MS method.

Data Presentation

The following tables summarize typical quantitative data that should be generated during method validation. The values presented are illustrative and based on similar compounds; actual performance for TINUVIN®-1130 must be experimentally determined.

Table 1: HPLC-MS/MS Method Validation Parameters for a Related Compound (TINUVIN®-770)[6]

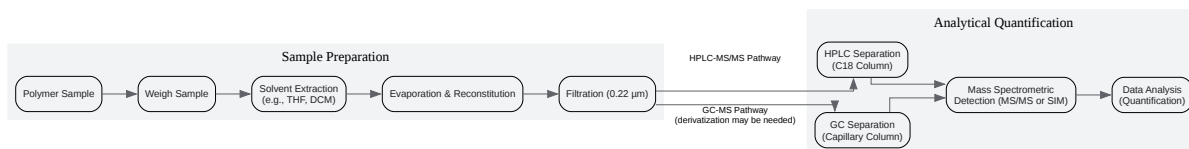
Parameter	Result
Linearity (R^2)	> 0.99
Range	1 - 200 ng/mL
Accuracy (% Recovery)	95 - 105%
Precision (RSD%)	< 5%
Limit of Quantification (LOQ)	1 ng/mL
Specificity	No interference observed from matrix

Table 2: GC-MS Method Validation Parameters (Illustrative)

Parameter	Typical Acceptance Criteria
Linearity (R^2)	≥ 0.995
Range	To be determined based on application
Accuracy (% Recovery)	80 - 120%
Precision (RSD%)	$\leq 15\%$
Limit of Quantification (LOQ)	To be determined experimentally
Specificity	Peak purity and no co-eluting interferences

Visualizations

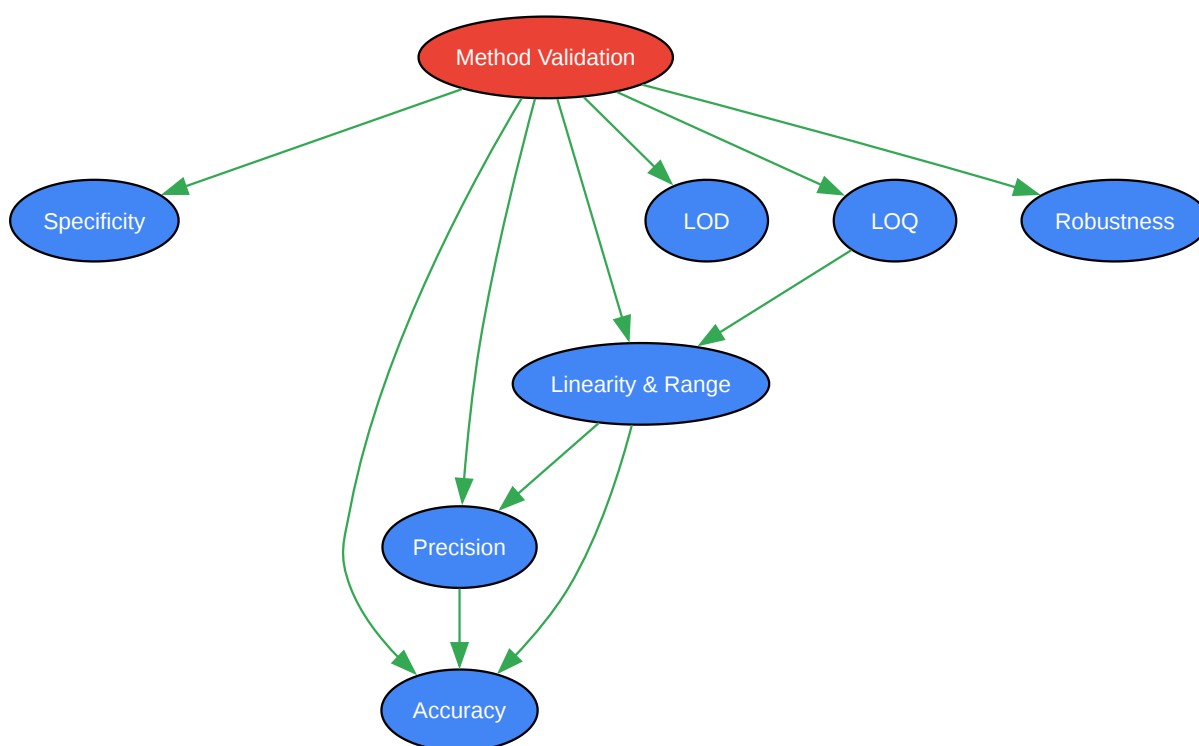
Experimental Workflow for TINUVIN®-1130 Quantification



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Caption: General workflow for the quantification of TINUVIN®-1130.

Logical Relationship of Method Validation Parameters



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